Mono-Methyl Succinate Demonstrates Superior Insulinotropic Potency Relative to Succinic Acid and Monoethyl Succinate in Rat Pancreatic Islets
In collagenase-isolated rat pancreatic islets, monomethyl succinate (MMS) at 10 mM stimulated maximal insulin release, whereas the unesterified sodium salt of succinic acid (20 mM) was completely ineffective as a secretagogue [1]. Furthermore, among a panel of related esters tested at 10 mM, monomethyl succinate and dimethyl succinate were the only effective primary secretagogues; monoethyl succinate, pyruvate methyl ester, and dimethyl fumarate failed to elicit significant insulin release [2]. This establishes MMS as a reliably insulinotropic succinate ester, unlike its unesterified precursor and its ethyl ester analog.
| Evidence Dimension | Insulin secretion stimulation in pancreatic islets |
|---|---|
| Target Compound Data | Concentration-dependent stimulation; maximal release at 10 mM |
| Comparator Or Baseline | Succinic acid sodium salt (20 mM): ineffective; Monoethyl succinate (10 mM): ineffective; Dimethyl succinate (10 mM): as effective as MMS |
| Quantified Difference | Succinic acid: 0% of MMS maximal response; Monoethyl succinate: ineffective vs. MMS effective |
| Conditions | Collagenase-isolated rat pancreatic islets, perifused or batch-incubated, in presence of basal (2.75 mM) glucose |
Why This Matters
For researchers studying beta-cell function or metabolic secretagogue mechanisms, MMS provides a reliably insulinotropic succinate ester that is chemically distinct from inactive analogs, ensuring reproducible activation of phosphoinositide hydrolysis and calcium-dependent insulin release pathways.
- [1] Zawalich, W. S., Zawalich, K. C., & Rasmussen, H. (1992). Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion. Endocrinology, 131(2), 649–654. doi:10.1210/endo.131.2.1322278 View Source
- [2] MacDonald, M. J., Fahien, L. A., Mertz, R. J., & Rana, R. S. (1989). Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release and inositol phosphate formation by pancreatic islets. Archives of Biochemistry and Biophysics, 269(2), 400–406. doi:10.1016/0003-9861(89)90123-9 View Source
